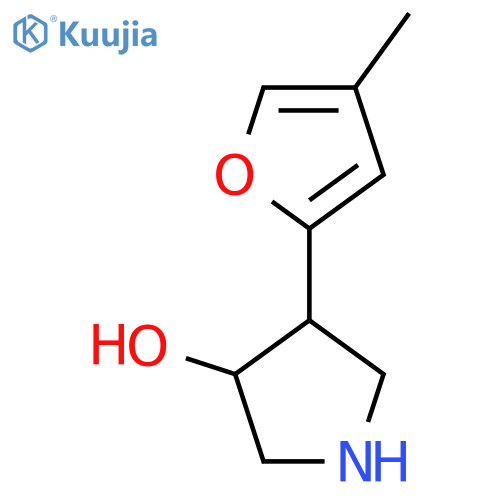Cas no 2172606-07-2 (4-(4-methylfuran-2-yl)pyrrolidin-3-ol)

2172606-07-2 structure
商品名:4-(4-methylfuran-2-yl)pyrrolidin-3-ol
4-(4-methylfuran-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-methylfuran-2-yl)pyrrolidin-3-ol
- 2172606-07-2
- EN300-1624261
-
- インチ: 1S/C9H13NO2/c1-6-2-9(12-5-6)7-3-10-4-8(7)11/h2,5,7-8,10-11H,3-4H2,1H3
- InChIKey: PNTWNULYLWNVOK-UHFFFAOYSA-N
- ほほえんだ: OC1CNCC1C1=CC(C)=CO1
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 45.4Ų
4-(4-methylfuran-2-yl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1624261-0.25g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 0.25g |
$1393.0 | 2023-06-05 | ||
| Enamine | EN300-1624261-2.5g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 2.5g |
$2969.0 | 2023-06-05 | ||
| Enamine | EN300-1624261-50mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1624261-1000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 1000mg |
$986.0 | 2023-09-22 | ||
| Enamine | EN300-1624261-5000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 5000mg |
$2858.0 | 2023-09-22 | ||
| Enamine | EN300-1624261-10000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 10000mg |
$4236.0 | 2023-09-22 | ||
| Enamine | EN300-1624261-250mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1624261-5.0g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 5g |
$4391.0 | 2023-06-05 | ||
| Enamine | EN300-1624261-0.05g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 0.05g |
$1272.0 | 2023-06-05 | ||
| Enamine | EN300-1624261-10.0g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 10g |
$6512.0 | 2023-06-05 |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
2172606-07-2 (4-(4-methylfuran-2-yl)pyrrolidin-3-ol) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
